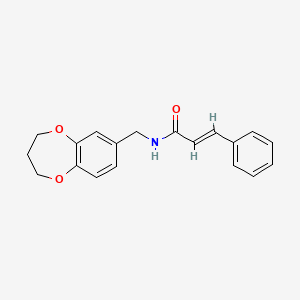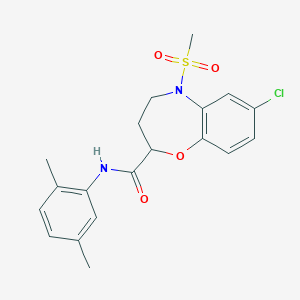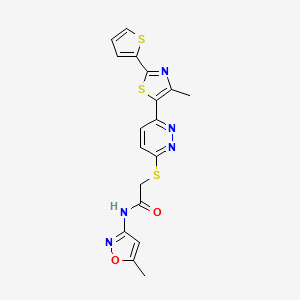
(2E)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring and a phenylprop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring through a cyclization reaction. Subsequent steps involve the introduction of the phenylprop-2-enamide group via amide bond formation. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
(2E)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for manufacturing other chemical compounds.
Mécanisme D'action
The mechanism of action of (2E)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Barium Compounds: Chemically similar to strontium compounds, these are used in various industrial applications.
2-Hydroxy-2-methylpropiophenone: Shares structural similarities but differs in its functional groups and applications.
Uniqueness
(2E)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-3-PHENYLPROP-2-ENAMIDE is unique due to its specific combination of a benzodioxepin ring and a phenylprop-2-enamide moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C19H19NO3 |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
(E)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H19NO3/c21-19(10-8-15-5-2-1-3-6-15)20-14-16-7-9-17-18(13-16)23-12-4-11-22-17/h1-3,5-10,13H,4,11-12,14H2,(H,20,21)/b10-8+ |
Clé InChI |
CUZXYNXJNJXRHV-CSKARUKUSA-N |
SMILES isomérique |
C1COC2=C(C=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3)OC1 |
SMILES canonique |
C1COC2=C(C=C(C=C2)CNC(=O)C=CC3=CC=CC=C3)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B14970111.png)
![2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide](/img/structure/B14970122.png)
![2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B14970143.png)
![2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14970156.png)
![N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B14970168.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14970174.png)
![2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14970182.png)
![1,1'-[3-(4-methylphenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B14970185.png)
![1,1'-[6-(4-cyclohexylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970187.png)

![4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B14970207.png)
![1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}propan-1-one](/img/structure/B14970215.png)

